Product packaging for 2-(Methylsulfonyl)ethanol(Cat. No.:CAS No. 15205-66-0)

2-(Methylsulfonyl)ethanol

Cat. No.: B046698
CAS No.: 15205-66-0
M. Wt: 124.16 g/mol
InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methylsulfonyl)ethanol is a high-value, bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure features a polar, strongly electron-withdrawing methylsulfonyl group adjacent to a terminal hydroxymethylene unit, making it a versatile precursor for the introduction of the (methylsulfonyl)ethoxy moiety. This functional group is a key polar and metabolically stable surrogate in the design of pharmaceutical agents, often used to improve solubility, modulate pharmacokinetic properties, or serve as a hydrogen bond acceptor in drug-target interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3S B046698 2-(Methylsulfonyl)ethanol CAS No. 15205-66-0

Properties

IUPAC Name

2-methylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYFTKODBWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164950
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-66-0
Record name 2-(Methylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulphonyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHANESULFONYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Routes to 2 Methylsulfonyl Ethanol

Synthesis from Ethylene (B1197577) Oxide and Zinc Sulfinates

A notable direct synthesis involves the reaction of ethylene oxide with zinc sulfinates. researchgate.net This method is advantageous as it proceeds in an aqueous solution under neutral conditions, which can be environmentally favorable by avoiding the use of organic solvents. researchgate.net The reaction of ethylene oxide with zinc methanesulfinate (B1228633) yields 2-(Methylsulfonyl)ethanol in good yields, with zinc oxide being the primary byproduct. researchgate.net One study reported a 78% yield for this transformation. researchgate.netresearchgate.net

Reaction Scheme: Ethylene Oxide + Zinc Methanesulfinate → this compound + Zinc Oxide

This approach highlights a green chemistry perspective on the synthesis of β-hydroxy sulfones. researchgate.net

Oxidation of Sulfides (e.g., Dihydrogen Peroxide)

Another prevalent direct synthesis strategy is the oxidation of the corresponding sulfide (B99878), 2-(methylthio)ethanol. psu.edu Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this transformation. psu.edu The reaction can be catalyzed by various substances, such as heteropolyacids or ammonium (B1175870) molybdate, to enhance efficiency and selectivity. psu.educonicet.gov.ar The sulfide starting material, 2-(methylthio)ethanol, is commercially available. sigmaaldrich.com

The oxidation process can be controlled to selectively produce the sulfone. conicet.gov.ar Depending on the reaction conditions and the amount of oxidizing agent used, the reaction can sometimes yield the corresponding sulfoxide (B87167) as a byproduct or intermediate. rsc.org The use of a catalyst like a PW12 nanoflower in water at room temperature has been reported as an effective method.

Reactivity and Mechanistic Studies of 2 Methylsulfonyl Ethanol

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-(Methylsulfonyl)ethanol serves as a valuable reagent in nucleophilic aromatic substitution (SNAr) reactions, particularly for the conversion of electron-deficient aryl fluorides into phenols. This method provides a mild and effective alternative to other hydroxylation procedures.

Conversion of Electron-Deficient Aryl Fluorides to Phenols

A practical and high-yielding method for synthesizing phenols from electron-deficient haloarenes involves the use of this compound. researchgate.net This process is particularly effective for aryl fluorides activated by electron-withdrawing groups. The reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

The utility of this methodology has been demonstrated in the synthesis of complex molecules. For instance, the displacement of a fluoride (B91410) ion by 2-(methylsulfonyl)ethoxide is a key step in the synthesis of benzyloxycyanophenylboronic esters. researchgate.net The reaction shows good yields, with ortho-substituted fluorobenzonitriles sometimes providing higher yields than their meta-substituted counterparts. researchgate.net

Table 1: Examples of Phenol (B47542) Synthesis from Aryl Fluorides using this compound

Starting MaterialProductYield (%)
4-Fluoronitrobenzene4-Nitrophenol95
4-Fluorobenzonitrile4-Cyanophenol85
2-Fluorobenzonitrile2-Cyanophenol90
1-Fluoro-2,4-dinitrobenzene2,4-Dinitrophenol98

Data compiled from studies on the mild conversion of electron-deficient aryl fluorides to phenols. researchgate.netresearchgate.net

Mechanism of Fluoride Displacement by 2-(Methylsulfonyl)ethoxide

The conversion of aryl fluorides to phenols using this compound proceeds through a two-step mechanism. First, the alcohol is deprotonated by a base, typically sodium hydride, to form the nucleophilic 2-(methylsulfonyl)ethoxide. This alkoxide then attacks the electron-deficient aromatic ring, displacing the fluoride ion in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netwhiterose.ac.uk The resulting intermediate subsequently undergoes an in-situ elimination of methyl vinyl sulfone to yield the final phenol product. whiterose.ac.uk

This SNAr reaction is generally accepted to proceed via a stepwise addition-elimination mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. whiterose.ac.uk However, there is also growing evidence for concerted mechanisms in some SNAr reactions. researchgate.net The specific pathway can be influenced by factors such as the nature of the aromatic system and the leaving group. whiterose.ac.uk

Role of Sodium Hydride in SNAr Reactions

Sodium hydride (NaH) is a crucial reagent in these SNAr reactions, where it functions primarily as a strong base. researchgate.netpressbooks.pub Its role is to deprotonate the hydroxyl group of this compound, generating the highly nucleophilic 2-(methylsulfonyl)ethoxide anion. researchgate.netwhiterose.ac.uk This deprotonation step is essential for initiating the nucleophilic attack on the electron-deficient aryl fluoride.

While primarily used as a base, it's important to note that sodium hydride can also act as a reducing agent under certain conditions. nih.govntu.edu.sg However, in the context of converting aryl fluorides to phenols with this compound, its function is predominantly that of a Brønsted base to facilitate the formation of the active nucleophile. researchgate.netntu.edu.sg The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for these types of reactions mediated by sodium hydride. nih.govcore.ac.uk

Reactions as a Protecting Group

The 2-(methylsulfonyl)ethyl (Mse) group, derived from this compound, serves as a versatile and base-labile protecting group in organic synthesis, particularly in the field of phosphorylation.

Application of the 2-(Methylsulfonyl)ethyl (Mse) Group in Phosphorylation

The 2-(methylsulfonyl)ethyl (Mse) group is employed to protect the hydroxyl functions of phosphoric acid monoesters. researchgate.net A key reagent for this purpose is bis[2-(methylsulfonyl)ethyl] phosphochloridate, which is synthesized from this compound. researchgate.net This phosphorylating agent offers high specificity for the phosphorylation site. researchgate.net

The Mse group exhibits excellent stability in acidic conditions, allowing for selective deprotection of other acid-labile protecting groups within a molecule. researchgate.netresearchgate.net This property makes it valuable in the multi-step synthesis of complex phosphorylated molecules, such as inositol (B14025) pyrophosphates. rsc.orgnih.gov For instance, in the synthesis of a 5-PP-InsP₅ analogue, the Mse group was used to protect a phosphate (B84403) at the 5-position while other positions were protected with benzyl (B1604629) groups, which are orthogonally stable. rsc.org The Mse group is also resistant to catalytic hydrogenolysis. researchgate.netnih.gov

Deprotection Strategies for Mse Groups in Alkaline Media

The primary advantage of the Mse protecting group is its rapid and efficient removal under alkaline conditions. researchgate.netresearchgate.net The deprotection occurs via a β-elimination mechanism, similar to the well-known β-cyanoethyl group. nih.gov This process is typically carried out using a base in an aqueous or alcoholic medium.

The conditions for deprotection can be finely tuned to achieve either partial or complete removal of Mse groups from a polyphosphorylated molecule. researchgate.net For example, studies on bis[2-(methylsulfonyl)ethyl] p-nitrophenyl phosphate and a protected tyrosine derivative have established the minimum conditions required for the selective removal of one or both Mse groups. researchgate.net This base-lability provides a mild and efficient method for unmasking the phosphate groups at the desired stage of a synthetic sequence.

Michael-Type Addition Reactions and Related Processes

The reactivity of this compound is significantly influenced by its ability to undergo elimination to form a reactive intermediate, which then participates in Michael-type addition reactions. This process is typically initiated by a base.

2-Hydroxyethyl sulfones, including this compound, engage in Michael-type addition reactions when subjected to elevated temperatures in the presence of a base catalyst. cdnsciencepub.com The reaction mechanism involves the elimination of a water molecule. cdnsciencepub.com This process can be catalyzed by various bases, such as sodium carbonate or sodium hydroxide (B78521). cdnsciencepub.com The initial step is the deprotonation of the hydroxyl group or the carbon alpha to the sulfonyl group, facilitating the elimination. The resulting activated intermediate is highly susceptible to nucleophilic attack. Studies on related systems show that the formation of an alkoxide is a key step in base-catalyzed mechanisms. d-nb.info In the context of retro-oxa-Michael reactions, strong Brønsted bases like potassium hydroxide have been shown to be effective catalysts at elevated temperatures, promoting the reversibility of the addition of alcohols to vinyl sulfones. chemrxiv.orgrsc.org

Reactivity in Cellulose (B213188) Modification

This compound serves as a key reagent in the chemical modification of cellulose, primarily through the introduction of methylsulfonylethyl ether linkages. This modification imparts different properties to the cellulose fibers.

When this compound reacts with cotton cellulose, it introduces methylsulfonylethyl groups onto the D-glucopyranosyl units of the cellulose polymer. chemicalbook.com Cellulose has three available hydroxyl groups for reaction at the C-2, C-3, and C-6 positions of each anhydroglucose (B10753087) unit. researchgate.net The distribution of the methylsulfonylethyl substituents among these positions is not uniform. In a study involving the reaction of methyl vinyl sulfone with cotton cellulose to a low degree of substitution (0.11), the ratio of substitution at the 2-O-, 3-O-, and 6-O- positions was determined to be 0.20:0.03:1.0, respectively. researchgate.net This indicates a strong preference for substitution at the primary hydroxyl group (C-6), which is generally the most reactive and sterically accessible site in cellulose. researchgate.netresearchgate.net

The distribution of methylsulfonylethyl substituents in cotton cellulose is highly dependent on the specific reagents and reaction conditions employed. cdnsciencepub.comcdnsciencepub.com This dependency arises from the interplay between kinetic (rate-controlled) and thermodynamic (equilibrium-controlled) factors. cdnsciencepub.com

Under conditions that favor equilibrium, such as prolonged reaction times with methyl vinyl sulfone, the ratio of 2-O- to 6-O-substitution is relatively low, approximately 0.14:1.0. cdnsciencepub.comcdnsciencepub.com However, when using precursors like this compound under non-equilibrium conditions, different substitution patterns are observed. cdnsciencepub.comcdnsciencepub.com The diffusion of reagents into the fibrous structure of cotton plays a significant role in determining the final substituent distribution. cdnsciencepub.comcdnsciencepub.com

The following table summarizes the effect of different reaction conditions on the substituent distribution:

Reagent/ConditionDegree of Substitution (D.S.)Relative Molar Proportions of Substituents (2-O- : 3-O- : 6-O-)Ratio of 2-O- to 6-O- SubstitutionSource
Methyl Vinyl Sulfone (Equilibrium)0.080.14 : 0.02 : 1.000.14:1.0 cdnsciencepub.com
This compound (140°C, Na₂CO₃)0.040.31 : 0.05 : 1.000.31:1.0 cdnsciencepub.com
This compound (140°C, NaOH)0.110.25 : 0.04 : 1.000.25:1.0 cdnsciencepub.com
[2-(Methylsulfonyl)ethyl]pyridinium chloride0.020.44 : 0.02 : 1.000.44:1.0 cdnsciencepub.com

Data adapted from research on the chemical modification of cotton cellulose. cdnsciencepub.com

As shown in the table, using this compound at high temperatures or employing a charged precursor like [2-(methylsulfonyl)ethyl]pyridinium chloride leads to a higher proportion of substitution at the 2-O- position relative to the 6-O- position. cdnsciencepub.com This shift indicates a move towards a more rate-controlled reaction, where the relative acidities of the hydroxyl groups play a more significant role than steric accessibility. cdnsciencepub.com Specific modifications to the reaction process can yield 2-O- to 6-O- substitution ratios as high as 0.8:1.0. cdnsciencepub.comcdnsciencepub.com

Electrophilic Nature of the Sulfonyl Functional Group in Related Compounds

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing functional group, a property that dictates the reactivity of the molecules in which it is present. fiveable.mefiveable.me It consists of a sulfur atom double-bonded to two oxygen atoms. fiveable.me This arrangement makes the sulfonyl group highly polar and capable of stabilizing adjacent negative charges, as seen in the formation of α-sulfonyl carbanions. fiveable.meresearchgate.net

This strong electron-withdrawing nature renders adjacent atoms electrophilic. For instance, in sulfonyl chlorides (R-SO₂-Cl), the sulfur atom is highly electrophilic, and the chlorine atom becomes a good leaving group, making sulfonyl chlorides reactive towards nucleophiles like alcohols and amines. fiveable.memolport.com

In the context of Michael additions, the sulfonyl group's electrophilicity is transmitted through conjugation. In vinyl sulfones (R-SO₂-CH=CH₂), the sulfonyl group withdraws electron density from the carbon-carbon double bond. This polarization makes the β-carbon atom electrophilic and thus susceptible to attack by nucleophiles in a conjugate or Michael-type addition. wikipedia.orgmasterorganicchemistry.com This reactivity is the foundation for the use of vinyl sulfones and their precursors, such as this compound, in various chemical syntheses, including the modification of cellulose and the development of pharmaceutical agents. cdnsciencepub.comnih.gov

Reagent in Phenol Synthesis from Aryl Fluorides

One of the notable applications of this compound is its use as a reagent for the synthesis of phenols from aryl fluorides. lookchem.comresearchgate.netfishersci.comfishersci.ca This conversion is particularly useful for electron-deficient aryl fluorides. The process generally involves a mild, one-pot procedure where the aryl fluoride reacts with this compound in the presence of a base, such as sodium hydride. researchgate.net This method provides an efficient route to phenols, which are important precursors in the production of various pharmaceuticals and agrochemicals.

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net The alkoxide generated from this compound attacks the electron-deficient aromatic ring, displacing the fluoride ion. Subsequent intramolecular deprotonation leads to the formation of the phenol and methyl vinyl sulfone. whiterose.ac.uk This strategy offers an alternative to other hydroxylation methods and has been shown to provide useful yields. researchgate.net

Versatile Building Block for Complex Sulfur-Containing Compounds

Beyond its role in phenol synthesis, this compound serves as a versatile building block for the creation of more complex sulfur-containing compounds. lookchem.comfishersci.comchemicalbook.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic sulfonyl group, allows for a variety of chemical transformations. This makes it a valuable starting material or intermediate in the synthesis of diverse molecules with specific properties. hsppharma.com

The reactivity of the hydroxyl group allows for esterification, etherification, and other standard alcohol reactions, while the sulfonyl group can participate in reactions such as reductions or act as a leaving group. This dual functionality enables the construction of intricate molecular architectures incorporating sulfur, which is a key element in many biologically active compounds and functional materials.

Intermediate in Pharmaceutical and Agrochemical Production

The utility of this compound as a building block extends to its role as an intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ailookchem.com Its ability to introduce the methylsulfonyl ethyl moiety into larger molecules is a key aspect of its application in these fields.

In pharmaceutical synthesis, for example, it is used in the preparation of intermediates for active pharmaceutical ingredients (APIs). ontosight.ai One specific example is its use in the synthesis of a key intermediate for a protein kinase C (PKC) inhibitor drug. acs.org Similarly, in the agrochemical industry, it serves as a precursor for various pesticides. For instance, it is an intermediate in the synthesis of the herbicide topramezone. google.com The introduction of the sulfonyl group can influence the biological activity and physicochemical properties of the final products. yancuichem.com

Precursor for Sulfone Derivatives

As a primary alcohol containing a sulfonyl group, this compound is a direct precursor for a variety of sulfone derivatives. nih.govbeilstein-journals.org The hydroxyl group can be readily modified to introduce other functional groups, leading to a wide array of sulfonyl-containing molecules. For example, it can be converted to its corresponding mesylate, 2-(methylsulfonyl)ethyl methanesulfonate, a more reactive intermediate. chemicalbook.com

These derivatives find applications in diverse areas. For instance, the reaction of this compound with cotton cellulose yields methylsulfonylethyl substituents, modifying the properties of the cellulose. chemicalbook.com Furthermore, it can be a starting material for the synthesis of more complex sulfone-containing heterocyclic compounds. nih.gov

Role in the Synthesis of Specific Organic Compounds

The versatility of this compound is further highlighted by its use in the synthesis of specific and complex organic compounds.

Preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

This compound is a key reactant in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate. lookchem.comfishersci.comfishersci.cachemicalbook.com This phosphorodiamidate derivative has potential applications in medicinal chemistry. The synthesis involves the reaction of this compound with phosphoryl chloride, followed by reaction with 2-chloroethylamine. psu.edu This demonstrates the utility of the hydroxyl group of this compound in forming phosphate esters.

Advanced Synthetic Strategies and Process Development

Catalyst-Free Approaches for Specific Annulations

In the pursuit of green and sustainable chemistry, catalyst- and additive-free reactions have become a major focus for the synthesis of sulfone-containing compounds. mdpi.com These methodologies align with green chemistry principles by minimizing waste, avoiding often toxic and costly metal catalysts, and simplifying operational procedures. mdpi.comrsc.org

Several catalyst-free strategies have been developed for the construction of sulfones, which could be conceptually applied to precursors of this compound. One prominent approach involves the reaction of sulfonyl hydrazides with activated alkenes like acrylonitrile (B1666552) in water, which serves as a green solvent. rsc.org This method proceeds without any metal catalyst, ligand, or organic solvent to produce 3-sulfone nitrile compounds in excellent yields. rsc.org Deuterium oxide (D₂O) experiments have confirmed that the reaction occurs via a Michael addition mechanism, where the hydrogen atom incorporated into the final product comes from water. rsc.org

Another notable catalyst-free method is the hydrosulfonylation of 1,3-dienes with sulfinic acids. mdpi.com This approach is atom-economical and can be performed under ambient air at room temperature, demonstrating high regio- and chemo-selectivity. mdpi.com While this specific reaction produces allylic sulfones, the underlying principle of catalyst-free C-S bond formation is a key advancement in sulfone synthesis. mdpi.com Similarly, catalyst-free methods for producing diarylmethyl sulfones have been developed through the 1,6-conjugate addition to para-quinone methides. researchgate.net These reactions highlight a trend towards eliminating catalysts and harsh reagents, thereby reducing environmental impact and production costs. rsc.org

Biocatalytic Approaches (e.g., Diels-Alder-Biocatalysis) in the Synthesis of Related Compounds

Biocatalysis offers a powerful tool for organic synthesis, providing high selectivity under mild conditions, which is often difficult to achieve with traditional chemical methods. mdpi.com While direct biocatalytic synthesis of this compound is not widely documented, enzymes are used to produce structurally related chiral β-hydroxy sulfones.

A key example is the stereoselective reduction of β-keto sulfones using alcohol dehydrogenases (ADHs) as biocatalysts. researchgate.netnih.gov This process allows for the creation of optically active β-hydroxy sulfones, which are valuable chiral building blocks in medicinal chemistry. researchgate.net The synthesis sequence involves a chemical oxosulfonylation reaction to create the β-keto sulfone precursor, followed by a highly selective enzymatic reduction of the carbonyl group. researchgate.netresearchgate.net This chemo-enzymatic route demonstrates the synergy between traditional synthesis and biocatalysis.

The Diels-Alder reaction, a powerful method for forming six-membered rings, has also been explored within a biocatalytic framework for creating complex molecules. acs.orgmdpi.com While not directly applied to this compound, the concept of using "Diels-Alderases" (enzymes capable of catalyzing Diels-Alder reactions) represents a frontier in biocatalysis for constructing complex carbocyclic and heterocyclic scaffolds that could be further functionalized to sulfonyl-containing targets. mdpi.com Lipases are another class of enzymes used in the biocatalytic synthesis of polymers like polyesters and polyesteramides, demonstrating their utility in forming ester linkages in reactions involving hydroxyl-containing monomers under non-aqueous conditions. mdpi.com

Optimization of Reaction Conditions for Improved Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs. Key parameters that are manipulated include temperature, solvent choice, reactant stoichiometry, and purification techniques. smolecule.com

One common synthetic route involves the sulfonylation of ethanol (B145695) derivatives, such as reacting 2-chloroethanol (B45725) with methylsulfonyl chloride. For this reaction, careful temperature control is critical; maintaining a temperature range of 0–5°C during the addition of the sulfonylating agent helps prevent thermal degradation and unwanted side reactions. Another method, the phosgenation of this compound to form its carbonochloridate (B8618190) derivative, also requires precise temperature management. Studies suggest that maintaining the reaction at approximately 15°C ensures optimal reactant solubility and minimizes evaporation, thereby enhancing yield. smolecule.com

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents, such as dichloromethane (B109758) (DCM), are often favored as they enhance the efficiency of sulfonylation reactions. In other approaches for synthesizing methyl sulfones, acetic acid has been used as an inexpensive and effective solvent, with reactions carried out at room temperature yielding high purity products. tubitak.gov.trresearchgate.net Stoichiometry is another key factor. For the reaction between 2-chloroethanol and methylsulfonyl chloride, using a slight excess of the sulfonyl chloride (e.g., a 1:1.2 molar ratio) helps ensure the complete conversion of the starting alcohol.

Post-reaction purification is essential for obtaining high-purity this compound. Common techniques include distillation under reduced pressure and recrystallization. For laboratory-scale preparations requiring very high purity, column chromatography using silica (B1680970) gel is a widely employed method. smolecule.com

The following table summarizes key optimization parameters from various synthetic approaches.

ParameterConditionPurposeYield/Purity OutcomeSource
Temperature 0–5°CMinimize thermal degradation during sulfonylationPrevents side reactions
Temperature ~15°COptimize solubility and prevent reactant evaporationEnhances product formation smolecule.com
Solvent Dichloromethane (DCM)Enhance reaction efficiency (polar aprotic)Improved conversion
Solvent Acetic AcidInexpensive and effective mediumHigh yields (85-95%) at room temp tubitak.gov.trresearchgate.net
Stoichiometry 1:1.2 (2-chloroethanol to methylsulfonyl chloride)Ensure complete conversion of alcoholMaximizes product yield
Purification Distillation / RecrystallizationRemoval of impurities from large-scale synthesisHigh purity for industrial use
Purification Column ChromatographyHigh-level purification for lab scaleHigh purity (80-95% recovery) smolecule.com

Biological Activity and Biomedical Relevance of 2 Methylsulfonyl Ethanol Derivatives

Inhibitory Activities

2-(Methylsulfonyl)ethanol (MSET) has been identified as an inhibitor of protein kinase activity. biosynth.com Protein kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates, using adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor. mdpi.com The mechanism by which MSET exerts its effect is through competitive inhibition of ATP, which directly interferes with the enzyme's primary function. biosynth.com This inhibition of phosphorylation can have significant effects on cellular signaling pathways. mdpi.comnih.gov For instance, the phosphorylation of mitogen-activated protein (MAP) kinase is a key step in signal transduction, and its inhibition can alter cellular responses. nih.gov The development of compounds that can selectively inhibit protein kinases is a major focus of research, particularly for therapeutic applications. mdpi.com

In addition to its effects on protein kinases, this compound also inhibits the phosphorylation of cholesteryl ester transfer protein (CETP). biosynth.com CETP is a plasma glycoprotein (B1211001) that plays a central role in the metabolism of lipoproteins. nih.govresearchgate.net It facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing particles, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. nih.govmdpi.com This action results in lower levels of atheroprotective HDL and higher levels of proatherogenic LDL and VLDL. nih.gov Consequently, the inhibition of CETP is considered a promising therapeutic strategy for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. nih.govmdpi.comnih.gov

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic target for conditions such as Alzheimer's disease. nih.gov Research into AChE inhibitors examines how different chemical structures, or moieties, interact with the enzyme. Inhibitors are generally classified based on their mechanism of interaction with the AChE active site. heraldopenaccess.us They can be competitive, non-competitive, or mixed-type inhibitors. heraldopenaccess.us For example, some inhibitors bind to the catalytic active site (CAS) where acetylcholine is hydrolyzed, while others may bind to a peripheral anionic site (PAS), modulating the enzyme's activity in a non-competitive manner. The design of effective AChE inhibitors often involves creating hybrid molecules that can interact with multiple sites on the enzyme to achieve potent and selective inhibition. heraldopenaccess.us

Antimicrobial Activities

Derivatives of sulfones that incorporate a 1,3,4-oxadiazole (B1194373) ring system have emerged as a significant class of compounds with potent antibacterial properties. mdpi.comsciepub.comnih.gov These compounds have been synthesized and tested against various plant pathogenic bacteria, demonstrating notable efficacy. mdpi.comscholarsportal.infomdpi.com Research has shown that specific substitutions on the aromatic rings of these sulfone derivatives can lead to high activity against bacteria such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. mdpi.comsciepub.com For example, certain compounds have exhibited significantly higher antibacterial activity than commercial fungicides. mdpi.com The structure-activity relationship (SAR) is a key area of study, indicating that the specific arrangement of functional groups is crucial for the observed bioactivity. sciepub.com

Table 1: In Vitro Antibacterial Activity of Selected Sulfone Derivatives Containing 1,3,4-Oxadiazole

CompoundTarget BacteriumEC50 (μg/mL)In Vivo Protective Effect (%) @ 200 μg/mL
5I-1 Xanthomonas oryzae0.45 - 1.8690.4%
5I-2 Xanthomonas oryzae0.45 - 1.8677.7%
5I-4 Xanthomonas oryzae0.45 - 1.8681.1%
5h Ralstonia solanacearum1.97 - 7.75Not Reported
5j Ralstonia solanacearum1.97 - 7.75Not Reported
5u Xanthomonas oryzae0.45 - 0.5281.9%
5v Xanthomonas oryzae0.45 - 0.52Not Reported
5e Xanthomonas axonopodis pv. citriNot Reported (92% inhibition @ 200 μg/mL)Not Reported

Data sourced from multiple studies evaluating different series of compounds. mdpi.comsciepub.comscholarsportal.info

The search for novel treatments against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has led to the investigation of various heterocyclic compounds. researchgate.net Through phenotypic whole-cell screening, a 2-aminoquinazolinone compound containing a sulfone moiety was identified as an attractive hit with antimycobacterial potential. researchgate.net Initial studies focused on optimizing this lead compound to improve properties such as solubility while maintaining potency. researchgate.net One successful modification involved converting the sulfone group to a sulfoxide (B87167). researchgate.net Further structure-activity relationship (SAR) studies on this quinazolinone scaffold revealed that electron-withdrawing and lipophilic substituents were generally beneficial for antimycobacterial activity. researchgate.net Other research into different scaffolds, such as 2-thio-substituted quinazolinones, has shown that activity can be dependent on reductive activation by mycobacterial enzymes. nih.gov These findings highlight the potential of sulfone-containing heterocyclic structures as a basis for developing new antimycobacterial agents. mdpi.com

Anti-inflammatory Activities

Derivatives of 2-(4-methylsulfonylphenyl) indole (B1671886) have emerged as a significant class of compounds with potent anti-inflammatory properties, primarily through their inhibitory action on cyclooxygenase (COX) enzymes.

COX Inhibitory Activity of 2-(4-Methylsulfonylphenyl) Indole Derivatives

A number of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. These compounds are structurally analogous to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). In vitro studies have consistently demonstrated that these derivatives exhibit significant COX inhibitory activity.

One study designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives and assessed their in vitro COX-2 inhibition. The results showed that all synthesized compounds possessed good anti-inflammatory activity. Another investigation into three series of 2-(4-methylsulfonylphenyl) indole derivatives also confirmed their potent anti-inflammatory effects.

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various derivatives against both COX-1 and COX-2 enzymes. For instance, certain 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives displayed highly potent IC50 values in the range of 0.08 to 0.26 μM for COX-2.

Below is a data table summarizing the COX-2 inhibitory activity of selected 2-(4-methylsulfonylphenyl) indole derivatives from a representative study.

CompoundCOX-2 IC50 (μM)
4a 0.26
4b 0.15
4c 0.11
4d 0.10
4e 0.08

This table presents a selection of data for illustrative purposes. For comprehensive data, please refer to the original research articles.

Selectivity Towards COX-2

A key objective in the development of modern NSAIDs is to achieve selective inhibition of the COX-2 isoform over COX-1. This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects that are commonly linked to the inhibition of the constitutively expressed COX-1 enzyme. The 2-(4-methylsulfonylphenyl) indole derivatives have shown considerable promise in this regard, exhibiting a high degree of selectivity for COX-2.

The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50), is a measure of this preference. A higher SI value indicates greater selectivity for COX-2. Studies have reported impressive selectivity indices for several 2-(4-methylsulfonylphenyl) indole derivatives. For example, the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives mentioned earlier demonstrated COX-2 selectivity indexes ranging from 30.5 to over 291.

The following interactive data table illustrates the COX-1 and COX-2 inhibitory activity and the resulting selectivity index for a selection of these compounds.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
4a >250.26>96.2
4b >250.15>166.7
4c >250.11>227.3
4d >250.10>250
4e 23.30.08291.2

This table showcases representative data. Users can sort the columns to compare the selectivity of the different compounds. For complete and detailed findings, consulting the primary research literature is recommended.

The structure-activity relationship studies of these compounds have indicated that the presence of the 4-(methylsulfonyl)phenyl group at the C-2 position of the indole ring is a critical determinant of their potent and selective COX-2 inhibitory activity.

Pharmacokinetic and Pharmacodynamic Studies

The evaluation of the pharmacokinetic and pharmacodynamic properties of drug candidates is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their therapeutic effects in a living organism.

In Vivo Pharmacokinetic (PK) Properties of Derivatives

While extensive in vitro data exists for the anti-inflammatory activity of 2-(4-methylsulfonylphenyl) indole derivatives, detailed in vivo pharmacokinetic studies for this specific class of compounds are not abundantly available in the public domain. However, research on other selective COX-2 inhibitors provides a general understanding of the potential pharmacokinetic profiles of such compounds.

For instance, a study on 2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives, which are structurally related through the presence of a methylsulfinyl group that can be metabolized to a methylsulfonyl group, demonstrated that these compounds are effectively transformed in vivo into their corresponding methylsulfone derivatives when administered orally to rats. This suggests that prodrug strategies could be employed for derivatives of this compound.

General pharmacokinetic parameters for COX-2 inhibitors, such as vitacoxib (B611694), have been studied in rats. Following oral administration, vitacoxib was absorbed slowly, with the maximum plasma concentration (Cmax) observed at approximately 5 hours. The elimination half-life (t1/2) was found to be shorter in rats compared to other species like horses and dogs.

A comparative study of the selective COX-2 inhibitor nimesulide (B1678887) and the non-selective inhibitor aspirin (B1665792) in mice revealed that nimesulide exhibited a higher maximum plasma concentration (Cmax) and a longer elimination half-life (t1/2β) compared to aspirin, suggesting more favorable pharmacokinetic properties for the selective inhibitor.

Although specific in vivo pharmacokinetic data for 2-(4-methylsulfonylphenyl) indole derivatives is limited, the existing research on related compounds suggests that they are likely to be orally bioavailable and undergo metabolic transformations in the body. Further in vivo studies are necessary to fully characterize the pharmacokinetic profiles of these promising anti-inflammatory agents.

Exploration of Biological Targets and Mechanisms of Action

Detailed investigations into the specific biological targets and molecular mechanisms of action for derivatives of this compound are limited in publicly available scientific literature. While the parent compound, this compound, has been identified as an inhibitor of certain enzymes, a comprehensive understanding of how structural modifications to this molecule affect its biological activity is not yet well-established.

The primary known biological activities associated with the core this compound structure include the inhibition of protein kinases and acetylcholinesterase. For instance, this compound itself has been shown to act as a competitive inhibitor of ATP, which is a crucial substrate for protein kinases. This inhibition can disrupt cellular signaling pathways that are dependent on kinase activity.

However, dedicated studies focusing on a series of synthesized this compound derivatives to systematically explore their structure-activity relationships (SAR) and identify specific molecular targets are not readily found. Such studies would be essential to determine how different functional groups or structural alterations to the this compound scaffold influence its binding affinity and inhibitory potency against various enzymes, receptors, or other biological macromolecules.

Without specific research data on a range of derivatives, it is not possible to construct detailed data tables of inhibitory concentrations (e.g., IC50 values) or to definitively outline the mechanisms of action for this class of compounds. The available information points to the potential for derivatives to be developed as enzyme inhibitors, but further targeted research is necessary to elucidate their precise biological targets and therapeutic potential.

Interactive Data Table: Biological Activity of this compound

CompoundTargetActivityMechanism of Action
This compoundProtein KinasesInhibitorCompetitive inhibitor of ATP
This compoundAcetylcholinesteraseInhibitorFurther details on the mechanism require more specific research.

Note: This table is based on the limited available information for the parent compound. Data for specific derivatives is not currently available in the public domain.

Environmental Fate and Impact Considerations Excluding Basic Properties

Degradation Pathways and Biotransformation

The environmental persistence of 2-(Methylsulfonyl)ethanol is determined by its susceptibility to various degradation and biotransformation processes. While specific studies on this exact molecule are limited, its structure—containing both a sulfone group and a primary alcohol—allows for predictions based on the known behavior of related chemical moieties.

Degradation Pathways: The degradation of this compound in the environment is expected to proceed through pathways common to alcohols and organosulfur compounds. The ethanol (B145695) portion of the molecule is susceptible to oxidation. Oxidative pathways for ethanol typically involve its conversion to acetaldehyde, which is then further oxidized to acetate (B1210297). nih.govnih.gov This process can be mediated by various microorganisms in soil and water.

For the sulfonyl group, degradation is generally slower as the sulfone functional group is relatively inert. wikipedia.org However, microbial metabolism has been identified as a degradation pathway for other sulfonyl-containing compounds, such as the herbicide sulfometuron (B1207853). researchgate.net Abiotic processes like hydrolysis and photolysis may also contribute to the breakdown, with factors like pH significantly influencing the rate of hydrolysis. researchgate.net

Biotransformation: Biotransformation is a metabolic process that facilitates the excretion of substances. nih.gov In biological systems, this compound would likely undergo Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups. For this compound, the primary alcohol group can be oxidized by enzymes like alcohol dehydrogenase to form an aldehyde, and subsequently a carboxylic acid. nih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the substance to increase its water solubility and facilitate excretion. nih.gov The hydroxyl group of this compound could undergo glucuronidation (conjugation with glucuronic acid) or sulfation (conjugation with a sulfate (B86663) group). nih.gov It is also possible for the sulfone part of the molecule to be involved in conjugation with glutathione, a common detoxification pathway for xenobiotics. mdpi.com

The following table outlines the potential degradation and biotransformation reactions for this compound.

Process Reactant Moiety Potential Products Significance
Oxidation Ethanol Group2-(Methylsulfonyl)acetaldehyde, 2-(Methylsulfonyl)acetic acidPrimary degradation pathway for the alcohol component, likely microbially mediated. nih.govmdpi.com
Hydrolysis Sulfonyl GroupMethanesulfonic acid, Ethylene (B1197577) glycolPotential abiotic degradation pathway, dependent on environmental conditions like pH. researchgate.net
Glucuronidation Hydroxyl Group2-(Methylsulfonyl)ethyl glucuronideMajor Phase II biotransformation pathway for detoxification and excretion. nih.gov
Sulfation Hydroxyl Group2-(Methylsulfonyl)ethyl sulfateAn alternative Phase II conjugation pathway. nih.gov
Glutathione Conjugation Sulfonyl GroupGlutathione conjugate of this compoundDetoxification pathway observed for other organosulfur compounds. mdpi.com

Environmental Exposure Assessment for Related Compounds

An environmental exposure assessment is a critical component of determining the potential risk of a chemical. It involves evaluating the pathways of a substance from its source to environmental compartments and the potential for organisms to come into contact with it. epa.gov For this compound, an assessment would consider its release during manufacturing and use, its transport through air, water, and soil, and its ultimate fate. epa.gov

Data from structurally related compounds provide insights into what such an assessment would entail:

Sulfonylurea Herbicides (e.g., Sulfometuron): Studies on the herbicide sulfometuron show that it can dissipate in watersheds with half-lives ranging from a few days in plant tissues to over a month in soil. nih.gov It can be detected in streamflow, sediment, and soil, indicating its potential for mobility in the environment. nih.gov The degradation is influenced by factors such as soil acidity. researchgate.netnih.gov

Glycol Ethers (e.g., 2-Methoxyethanol acetate): A risk assessment for 2-Methoxyethanol acetate (2-MEA) concluded that it is not expected to be present in the environment in significant concentrations. canada.ca This was based on its physical and chemical properties and the low reported release volumes. canada.ca This suggests that for compounds with limited release, environmental exposure may be low.

Perfluorinated Sulfonates (e.g., PFOS): Some sulfonated compounds, particularly perfluorinated ones, are known for their extreme persistence in the environment. ag.state.mn.us While this compound is not perfluorinated, this highlights that the properties of the carbon chain attached to the sulfonyl group are crucial in determining environmental fate.

The table below summarizes key environmental fate characteristics of related compounds, which would be relevant for an exposure assessment of this compound.

Compound/Class Key Environmental Fate Characteristics Relevance to this compound Assessment
Sulfometuron Dissipates in soil and water with half-lives of weeks to months. researchgate.netnih.gov Subject to microbial degradation and hydrolysis. researchgate.netProvides a model for the potential fate and persistence of the sulfonyl group in aquatic and terrestrial environments.
2-Methoxyethanol acetate (2-MEA) Not expected to be present in significant environmental concentrations due to low release and physical/chemical properties. canada.caHighlights the importance of production volume and release scenarios in determining exposure risk.
Perfluorooctane sulfonate (PFOS) Extremely persistent; does not appear to degrade further in the environment except by incineration. ag.state.mn.usServes as a point of contrast, showing that not all sulfonated compounds are alike and that the overall structure dictates persistence.
Reduced Sulfur Compounds (e.g., Dimethyl Sulfide) Can be released from industrial sources like pulp mills; exposure is typically assessed through air quality monitoring. researchgate.netRelevant for considering potential volatile degradation products and atmospheric exposure pathways.

Considerations for Safer Chemical Manufacturing Practices

The synthesis of sulfones, including this compound, has traditionally involved methods that may use harsh reagents or produce undesirable byproducts. nih.govthieme-connect.com Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to design processes that minimize the use and generation of hazardous substances. rsc.org

Several more sustainable approaches to sulfone synthesis have been developed, which could be applied to the manufacturing of this compound. nih.gov The most common route to sulfones is the oxidation of the corresponding sulfide (B99878). thieme-connect.com Greener variations of this process focus on the choice of oxidant and reaction conditions.

Key considerations for safer manufacturing include:

Use of Benign Oxidants: Traditional oxidations often use peracids or metal-based catalysts. nih.govorganic-chemistry.org A greener alternative is the use of hydrogen peroxide (H₂O₂), as its only byproduct is water. nih.govorganic-chemistry.org The use of urea-hydrogen peroxide, a stable and easily handled solid, is another environmentally benign option. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Some of the most sustainable methods involve the oxidation of sulfides with aqueous H₂O₂ in the absence of any catalyst or additional organic solvents. nih.gov This reduces waste and avoids the use of potentially toxic or volatile substances.

Alternative Energy Sources: Electrochemistry offers a powerful and green strategy for organic synthesis. nih.gov By using electrons as a "clean reagent," this method can reduce the need for chemical oxidants and offers high selectivity, which can minimize byproduct formation. nih.gov

Water as a Solvent: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. rsc.org Catalyst-free sulfonylation reactions have been successfully developed in water, offering an environmentally benign route to certain sulfones. rsc.org

The following table compares traditional and safer approaches to sulfone synthesis.

Synthesis Aspect Traditional Approach Safer/Greener Alternative Environmental Benefit
Oxidizing Agent Peracids (e.g., m-CPBA), metal catalysts. nih.govorganic-chemistry.org30% aqueous Hydrogen Peroxide (H₂O₂), Urea-hydrogen peroxide. nih.govorganic-chemistry.orgByproduct is water; avoids heavy metal waste.
Catalyst Often requires metal catalysts. organic-chemistry.orgCatalyst-free systems or recyclable organocatalysts. nih.govrsc.orgorganic-chemistry.orgReduces metal pollution and improves process efficiency.
Solvent Volatile organic solvents (e.g., acetic acid). nih.govWater or solvent-free conditions. nih.govrsc.orgEliminates volatile organic compound (VOC) emissions and reduces solvent waste.
Energy Source Conventional heating.Electrochemical synthesis. nih.govUses electricity as a "clean reagent," can be highly selective and efficient.

Q & A

Basic: What are the recommended synthetic routes for 2-(Methylsulfonyl)ethanol, and how can reaction conditions be optimized?

This compound can be synthesized via sulfonylation of ethanol derivatives. A common approach involves reacting 2-chloroethanol with methylsulfonyl chloride under controlled alkaline conditions (e.g., using NaHCO₃ as a base) to minimize side reactions like over-sulfonation . Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation to prevent thermal degradation.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
  • Stoichiometry : A 1:1.2 molar ratio of 2-chloroethanol to methylsulfonyl chloride ensures complete conversion .
    Advanced purification via fractional distillation or preparative HPLC is recommended to achieve >98% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • GC-MS : For identifying volatile impurities (e.g., residual solvents like methanol or ethyl acetate) .
  • NMR spectroscopy : ¹H NMR (δ 3.5–4.0 ppm for sulfonyl-adjacent CH₂ groups) and ¹³C NMR (δ 45–50 ppm for sulfonyl carbon) confirm structural integrity .
  • HPLC with UV detection : Quantify purity using a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) .
  • FTIR : Peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) validate sulfonyl group presence .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Structural variability : Minor modifications (e.g., replacing ethanol with propanol) alter bioactivity .
  • Assay conditions : Varying pH or solvent systems (e.g., DMSO vs. water) impact solubility and activity .
    Resolution strategies :
    • Dose-response standardization : Use consistent molar concentrations across studies.
    • SAR analysis : Systematically compare derivatives with incremental structural changes .
    • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can predict:

  • Electrophilic reactivity : Sulfonyl group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
  • Solvent interactions : COSMO-RS models simulate solvent effects on reaction kinetics (e.g., solvation in ethanol vs. THF) .
  • Degradation pathways : Simulate thermal or photolytic decomposition to identify stable intermediates .

Basic: What safety protocols are critical when handling this compound in lab settings?

  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with GC .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
  • Waste disposal : Segregate sulfonyl-containing waste for neutralization with 10% NaOH before disposal .

Advanced: What are the environmental persistence and biodegradation pathways of this compound?

  • Persistence : Sulfonyl groups resist hydrolysis, leading to prolonged environmental retention .
  • Biodegradation : Microbial pathways (e.g., Pseudomonas spp.) cleave sulfonyl bonds via oxidative desulfonation, producing ethanol and methanesulfonic acid .
  • Testing methods : Use OECD 301F (ready biodegradability) and LC-MS to track degradation intermediates .

Basic: How does this compound interact with common organic solvents, and what are its solubility limitations?

  • High solubility : In polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to hydrogen bonding .
  • Low solubility : In alkanes (hexane) and ethers (diethyl ether) .
  • Co-solvent systems : Mix with water (up to 20% v/v) to enhance solubility for biological assays .

Advanced: What novel applications exist for this compound in pharmaceutical intermediate synthesis?

  • Anticancer agents : Serve as a sulfonylating agent in prodrugs (e.g., Laromustine derivatives) .
  • Antimicrobial hybrids : Conjugate with quinolone scaffolds to enhance bacterial membrane penetration .
  • Polymer crosslinking : Sulfonyl groups improve thermal stability in epoxy resins .

Basic: What spectroscopic techniques differentiate this compound from its methylthio analog?

  • ¹H NMR : Methylsulfonyl protons (δ 3.3–3.4 ppm) vs. methylthio (δ 2.1–2.3 ppm) .
  • Raman spectroscopy : Strong S=O stretches (1060–1200 cm⁻¹) in sulfonyl vs. weak S–C stretches (650 cm⁻¹) in thioether .

Advanced: How can biocatalytic methods improve the sustainability of this compound synthesis?

  • Enzyme engineering : Sulfotransferases (e.g., SULT1A1) catalyze regioselective sulfonation under mild conditions .
  • Solvent systems : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance enzyme stability and yield .
  • Waste reduction : Biocatalysis reduces reliance on toxic methylsulfonyl chloride by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)ethanol
Reactant of Route 2
2-(Methylsulfonyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.